2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is an intriguing compound known for its complex structure and versatile applications. This compound has gained attention in various fields due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide typically involves multi-step procedures that include the formation of the quinazoline core, followed by acylation and subsequent introduction of the thiazole moiety.
Step 1: : Formation of the quinazoline core through cyclization reactions using appropriate starting materials and catalysts.
Step 2: : Acylation of the core compound to introduce the acetamide functionality.
Step 3: : Incorporation of the thiazole ring via coupling reactions under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized conditions to ensure yield and purity. This might involve:
Continuous flow reactors to enhance reaction efficiency.
Automated synthesis equipment to ensure reproducibility.
Rigorous purification processes like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at specific positions, potentially modifying the quinazoline or thiazole rings.
Reduction: : Reduction reactions could target the carbonyl groups within the quinazoline structure.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed to modify substituent groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Utilizing reagents like halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed from These Reactions
Oxidation may yield various quinazoline derivatives with altered electronic properties.
Reduction typically results in the formation of alcohols or amines, depending on the extent of reduction.
Substitution reactions can lead to the synthesis of diverse analogues with different functional groups.
Scientific Research Applications
The scientific research applications of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide are vast:
Chemistry
Used as a precursor for synthesizing other complex molecules.
Serves as a reagent in various organic transformations.
Biology
Acts as a ligand in biochemical assays to study enzyme kinetics and protein interactions.
Medicine
Potential therapeutic agent being explored for its pharmacological properties.
Could serve as a lead compound in drug discovery for treating specific diseases.
Industry
Utilized in the development of novel materials with specific properties.
May find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide exerts its effects is closely tied to its interaction with molecular targets.
Molecular Targets and Pathways Involved
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, altering their activity.
Receptor Modulation: : The compound could interact with specific receptors, influencing signaling pathways.
Pathway Inhibition: : It might interfere with metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparing 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide with similar compounds can highlight its uniqueness:
Unique Features
The combination of a quinazoline and thiazole moiety provides a distinct scaffold.
The presence of specific functional groups influences its reactivity and binding properties.
Similar Compounds
2-(4-Aminophenyl)-6-methylbenzothiazole: : Shares the thiazole ring but has different substituents.
Quinazoline derivatives: : Such as 4-anilinoquinazoline, used in cancer research for its kinase inhibition properties.
This compound stands out due to its specific structural features and diverse applications across multiple disciplines. Fascinating stuff, eh?
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-21-17(11-28-12)13-5-4-6-14(9-13)22-18(25)10-24-19(26)15-7-2-3-8-16(15)23-20(24)27/h2-9,11H,10H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSKHHSOCXPZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.